
2-(3-Methylphenyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylphenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals with two oxygen atoms in the ring. The compound is characterized by the presence of a 3-methylphenyl group attached to the dioxolane ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)-1,3-dioxolane typically involves the reaction of 3-methylbenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring. The reaction conditions usually involve heating the reactants under reflux with an acid catalyst such as p-toluenesulfonic acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring to diols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: The major products are aldehydes or ketones.
Reduction: The major products are diols.
Substitution: The major products are substituted aromatic compounds.
Scientific Research Applications
2-(3-Methylphenyl)-1,3-dioxolane has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenyl)-1,3-dioxolane involves its interaction with molecular targets through its functional groups. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthesis. The aromatic ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)-1,3-dioxolane
- 2-(2-Methylphenyl)-1,3-dioxolane
- 2-(3-Methoxyphenyl)-1,3-dioxolane
Uniqueness
2-(3-Methylphenyl)-1,3-dioxolane is unique due to the position of the methyl group on the aromatic ring, which influences its chemical reactivity and physical properties. The presence of the dioxolane ring also imparts stability and makes it a useful intermediate in organic synthesis.
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-(3-methylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H12O2/c1-8-3-2-4-9(7-8)10-11-5-6-12-10/h2-4,7,10H,5-6H2,1H3 |
InChI Key |
SESMJKSTQYICNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B12006781.png)
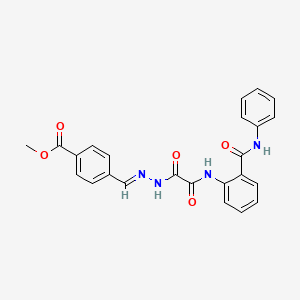
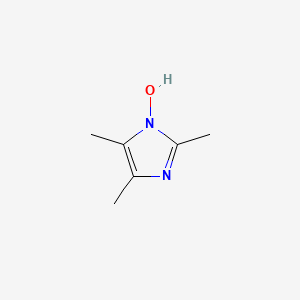
![N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]octadecanamide](/img/structure/B12006806.png)
![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12006817.png)
![N-[2,2,2-Trichloro-1-({[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}amino)ethyl]butanamide](/img/structure/B12006820.png)

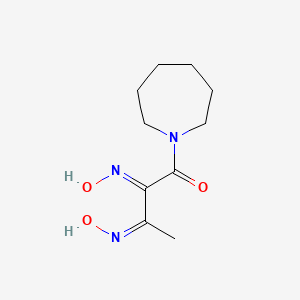
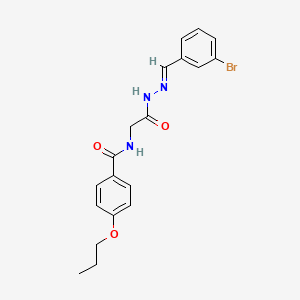
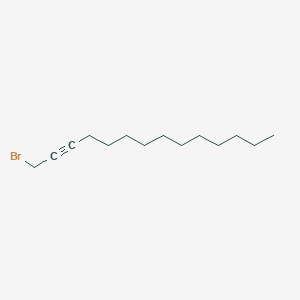
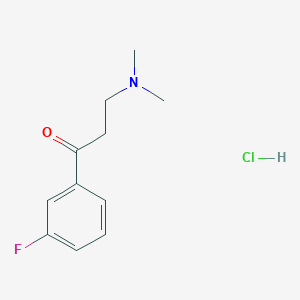
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12006848.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(4-fluorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12006853.png)
